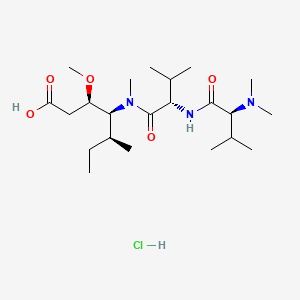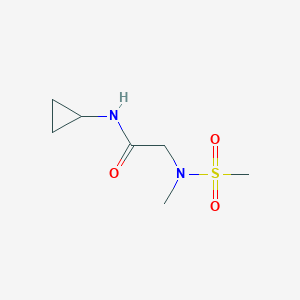
n-Cyclopropyl-2-(n-methylmethylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Cyclopropyl-2-(n-methylmethylsulfonamido)acetamide is a chemical compound with the molecular formula C7H14N2O3S and a molecular weight of 206.26 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group, a sulfonamide group, and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-(n-methylmethylsulfonamido)acetamide typically involves the reaction of cyclopropylamine with methylsulfonyl chloride to form the intermediate n-methylmethylsulfonamide. This intermediate is then reacted with chloroacetic acid to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
n-Cyclopropyl-2-(n-methylmethylsulfonamido)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
n-Cyclopropyl-2-(n-methylmethylsulfonamido)acetamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of n-Cyclopropyl-2-(n-methylmethylsulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
n-Cyclopropyl-4-methylbenzenesulfonamide: Similar structure but with a benzene ring instead of an acetamide group.
n-Cyclopropyl-2-(n-methyl-4-ethoxybenzenesulfonamido)acetamide: Similar structure with an additional ethoxy group.
Uniqueness
n-Cyclopropyl-2-(n-methylmethylsulfonamido)acetamide is unique due to its combination of a cyclopropyl group, a sulfonamide group, and an acetamide group. This unique structure imparts specific chemical properties, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C7H14N2O3S |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
N-cyclopropyl-2-[methyl(methylsulfonyl)amino]acetamide |
InChI |
InChI=1S/C7H14N2O3S/c1-9(13(2,11)12)5-7(10)8-6-3-4-6/h6H,3-5H2,1-2H3,(H,8,10) |
Clave InChI |
LYFRWGABVZHJLM-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)NC1CC1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


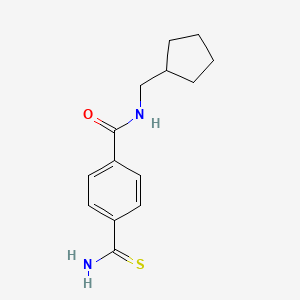
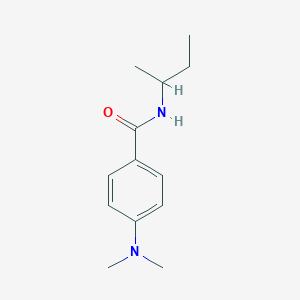
![2-[(3S)-3-methylpiperazin-1-yl]ethanol](/img/structure/B14898969.png)
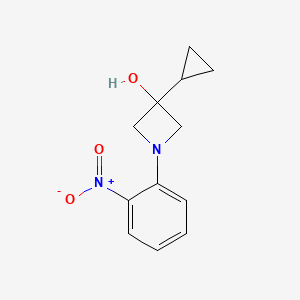
![3-(5-hydroxy-1H-indol-3-yl)-2-(2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanamido)propanoic acid](/img/structure/B14898975.png)
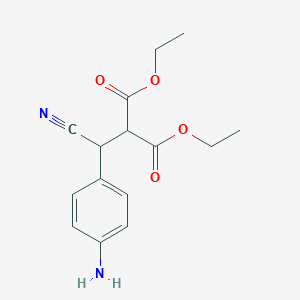
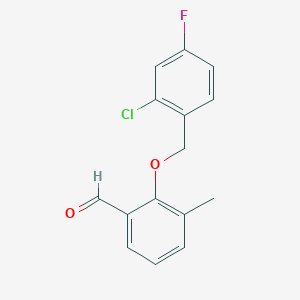


![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)


